

LC-MS method for Perazine quantification

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Compound of Interest

Compound Name: 1'-Oxo Perazine-d8

CAS No.: 1246820-86-9

Cat. No.: B587951

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Topic: High-Sensitivity LC-MS/MS Method for Perazine Quantification in Human Plasma
Content Type: Application Note & Protocol Guide Audience: Clinical Chemists, Toxicologists, and Bioanalytical Scientists

Introduction & Clinical Relevance

Perazine is a phenothiazine antipsychotic with moderate potency, primarily used in the treatment of schizophrenia and acute agitation. Unlike many first-generation antipsychotics, it exhibits a lower risk of extrapyramidal side effects, making it a valuable clinical option. However, its pharmacokinetics are subject to significant inter-individual variability due to extensive metabolism by Cytochrome P450 enzymes (primarily CYP1A2).

Why LC-MS/MS? Therapeutic Drug Monitoring (TDM) is strongly recommended for Perazine to balance efficacy against toxicity. The AGNP Consensus Guidelines suggest a therapeutic reference range of 70–250 ng/mL [1]. Traditional HPLC-UV methods often lack the specificity to distinguish Perazine from its active metabolite, N-desmethylperazine, and suffer from long run times. This protocol details a rapid, robust LC-MS/MS method using Liquid-Liquid Extraction (LLE) to ensure high sensitivity and matrix cleanliness, compliant with FDA and EMA bioanalytical guidelines.

Chemical & Physical Properties

Understanding the analyte is the first step to method success.

Property	Perazine	Perazine-d4 (Internal Standard)
Structure	Phenothiazine core with a methylpiperazine side chain	Deuterated methylpiperazine ring
Molecular Formula		
Monoisotopic Mass	339.18 g/mol	343.20 g/mol
Precursor Ion	340.2	344.2
pKa	~8.1 (Basic)	~8.1
LogP	~3.8 (Lipophilic)	~3.8

Key Insight: Perazine is a lipophilic base. It adheres strongly to glass and plastic surfaces. Silanized glassware or low-binding polypropylene plates are critical during preparation to prevent adsorptive losses.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

While Protein Precipitation (PP) is faster, LLE is chosen here as the "Gold Standard" to minimize matrix effects (phospholipids) and improve column life, which is critical for high-throughput clinical labs.

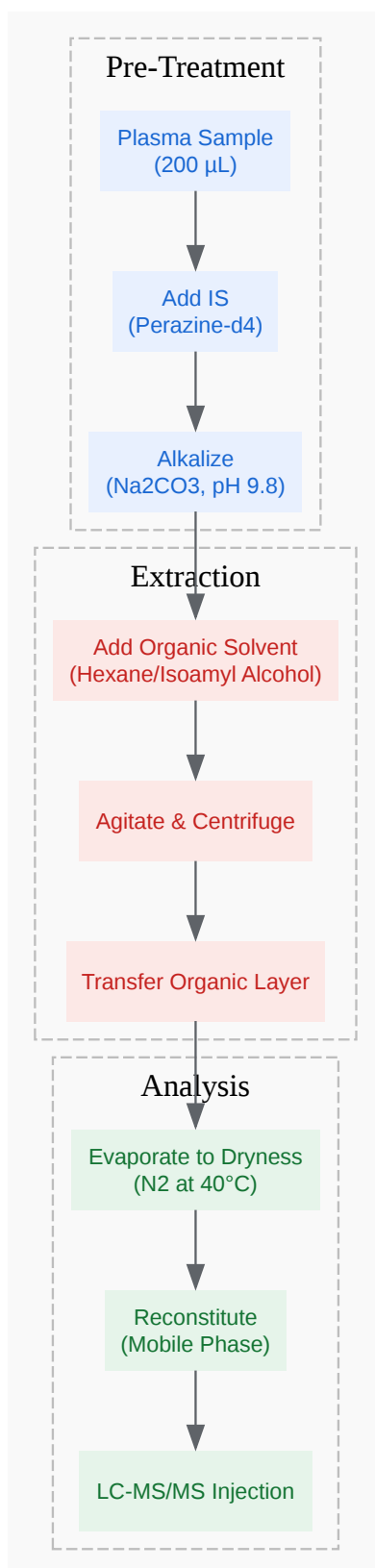
Reagents Required:

- Extraction Solvent: Hexane : Isoamyl Alcohol (98:2 v/v) OR tert-Butyl Methyl Ether (TBME).
- Internal Standard Solution: Perazine-d4 (100 ng/mL in Methanol).
- Buffer: 0.5 M Sodium Carbonate (

), pH 9.8 (To ensure analyte is uncharged for extraction).

Step-by-Step Workflow:

- Aliquot: Transfer 200 μL of patient plasma into a 2 mL polypropylene tube.
- IS Addition: Add 20 μL of Internal Standard working solution. Vortex briefly.
- Alkalization: Add 100 μL of 0.5 M Sodium Carbonate buffer. Vortex for 10 seconds.
 - Why? This shifts the $\text{pH} > \text{pKa}$, neutralizing the basic amine to its non-ionized form, driving it into the organic phase.
- Extraction: Add 1.0 mL of Extraction Solvent.
- Agitation: Shake mechanically for 10 minutes (or vortex vigorously).
- Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Transfer: Freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 800 μL of the upper organic layer into a clean glass tube.
- Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute in 100 μL of Mobile Phase A:B (80:20). Vortex well.
- Injection: Transfer to autosampler vials. Inject 5 μL .



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Figure 1: Optimized LLE Workflow for Perazine Extraction ensuring removal of plasma phospholipids.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions:

- System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).
- Column: Waters XSelect HSS T3 C18 (150 mm, 1.8 μ m) or Phenomenex Kinetex C18.
 - Why? HSS T3 technology provides superior retention for polar bases like Perazine compared to standard C18.
- Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.0	10	Initial Hold
0.5	10	Start Elution
3.0	90	Elution of Analyte
3.5	90	Wash
3.6	10	Re-equilibration

| 5.0 | 10 | End of Run |

Mass Spectrometry (MS) Conditions:

- Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
- Source Temp: 500°C.
- Capillary Voltage: 3.0 kV.
- Scan Mode: Multiple Reaction Monitoring (MRM).[2][3]

MRM Transitions Table:

Analyte	Precursor (m/z)	Product (m/z)	Role	Collision Energy (eV)
Perazine	340.2	171.1	Quantifier	25
340.2	143.1	Qualifier	35	
Perazine-d4	344.2	175.1	Internal Std	25

Note: The m/z 171 fragment corresponds to the characteristic phenothiazine ring system cleavage.

Method Validation Summary

This method must be validated according to FDA Bioanalytical Method Validation Guidelines [2].

Parameter	Acceptance Criteria	Typical Result
Linearity		0.998 (Range: 10 – 500 ng/mL)
LLOQ	S/N > 10, CV < 20%	2 ng/mL
Accuracy	85-115% of nominal	92-104%
Precision	CV < 15% (20% at LLOQ)	< 6% Intra-day
Matrix Effect	85-115% (IS normalized)	Minimal suppression with LLE
Recovery	Consistent (>50%)	~75%

Troubleshooting & Expert Insights

Issue: Peak Tailing

- Cause: Interaction between the basic amine of Perazine and residual silanols on the column stationary phase.
- Fix: Ensure the mobile phase contains adequate buffer (Ammonium Formate). Do not rely solely on Formic Acid.[4] The ionic strength helps mask silanols.

Issue: Low Sensitivity

- Cause: Adsorption to container walls.
- Fix: Avoid pure aqueous reconstitution solvents. Use at least 20% organic in the reconstitution solution to keep the lipophilic Perazine in solution.

Issue: Carryover

- Cause: Analyte sticking to the injector needle.
- Fix: Use a strong needle wash solution: Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.1% Formic Acid.[5]

References

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